molecular formula C15H18N2 B2748935 6-Benzyl-6-azaspiro[3.4]octane-8-carbonitrile CAS No. 1909306-45-1

6-Benzyl-6-azaspiro[3.4]octane-8-carbonitrile

Cat. No.: B2748935
CAS No.: 1909306-45-1
M. Wt: 226.323
InChI Key: OGGUKHNMUMQBLY-UHFFFAOYSA-N
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Description

6-Benzyl-6-azaspiro[3.4]octane-8-carbonitrile is a spirocyclic compound characterized by a fused bicyclic structure with a benzyl-substituted nitrogen atom at position 6 and a nitrile group at position 6. The nitrile group at position 8 suggests enhanced reactivity for further functionalization, such as hydrolysis to carboxylic acids or reduction to amines, which aligns with trends observed in related spirocyclic compounds .

Properties

IUPAC Name

6-benzyl-6-azaspiro[3.4]octane-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2/c16-9-14-11-17(12-15(14)7-4-8-15)10-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGGUKHNMUMQBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CN(CC2C#N)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 6-Benzyl-6-azaspiro[3.4]octane-8-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the reaction of a suitable benzylamine derivative with a spirocyclic ketone under specific conditions to form the desired spirocyclic amine. This intermediate is then subjected to a cyanation reaction to introduce the carbonitrile group . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

6-Benzyl-6-azaspiro[3.4]octane-8-carbonitrile undergoes various types of chemical reactions, including:

Scientific Research Applications

6-Benzyl-6-azaspiro[3.4]octane-8-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Benzyl-6-azaspiro[3.4]octane-8-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 6-Benzyl-6-azaspiro[3.4]octane-8-carbonitrile and its analogs:

Compound Name Molecular Formula Molecular Weight Key Functional Groups Applications/Notes
This compound C₁₅H₁₇N₂ 229.31 (calc.) Nitrile (C≡N) at position 8 Potential precursor for drug synthesis; nitrile offers reactivity for derivatization
Ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate C₁₇H₂₃NO₂ 273.37 Ester (COOEt) at position 8 Intermediate for ester hydrolysis or amide coupling; used in research settings
{6-Benzyl-6-azaspiro[3.4]octan-8-yl}methanamine C₁₅H₂₂N₂ 230.35 Primary amine (NH₂) at position 8 Likely bioactive; amines are common in pharmacophores
6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride C₁₅H₂₀ClNO₂ 289.78 Carboxylic acid (COOH) at position 8 Salt form enhances solubility; used in pharmaceutical intermediates
(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol C₁₅H₂₁NO 231.33 Hydroxymethyl (CH₂OH) at position 8 Alcohol group enables ether or ester formation; research applications

Physicochemical Properties

  • Solubility : The hydrochloride salt of the carboxylic acid derivative () has enhanced water solubility compared to the neutral nitrile or ester forms, making it preferable for formulation in biological assays .
  • Stability : Tert-butyl-protected analogs (e.g., tert-butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate, CAS: 129321-82-0) highlight the use of protective groups to improve stability during synthesis, a strategy applicable to nitrile derivatives .

Biological Activity

6-Benzyl-6-azaspiro[3.4]octane-8-carbonitrile (CAS Number: 1909306-45-1) is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound features a spirocyclic structure that includes both nitrogen and carbon atoms, which contributes to its distinctive chemical behavior. The molecular formula is C15H18N2C_{15}H_{18}N_{2} with a molecular weight of approximately 226.32 g/mol.

PropertyValue
Molecular FormulaC15H18N2
Molecular Weight226.32 g/mol
CAS Number1909306-45-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of Spirocyclic Intermediate : A benzylamine derivative reacts with a spirocyclic ketone.
  • Cyanation Reaction : The intermediate undergoes cyanation to introduce the carbonitrile group.

This synthetic pathway allows for the generation of the compound with high purity and yield, making it suitable for further biological studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. Its spirocyclic structure allows for unique binding interactions that can modulate enzymatic activities and receptor signaling pathways.

  • Enzyme Inhibition : The compound has shown potential in inhibiting cholinesterase and lipoxygenase enzymes, which are involved in neurotransmission and inflammatory responses, respectively.
  • Receptor Binding : It may also interact with various receptors, influencing signaling pathways critical for cellular processes.

Research Findings

Several studies have investigated the biological effects of this compound:

  • Neuroprotective Effects : Research indicates that derivatives of this compound exhibit neuroprotective properties by enhancing acetylcholine levels through cholinesterase inhibition, potentially benefiting conditions like Alzheimer's disease.
  • Anti-inflammatory Activity : Inhibition of lipoxygenase may lead to reduced production of inflammatory mediators, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • Neuropharmacological Studies : A study demonstrated that this compound significantly improved cognitive function in animal models by modulating cholinergic signaling pathways.
  • Anti-inflammatory Research : Another investigation reported that the compound reduced inflammation markers in models of acute inflammation, indicating its therapeutic potential in managing inflammatory disorders.

Comparison with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with related compounds:

Compound NameCAS NumberKey Features
6-Benzyl-6-azaspiro[3.4]octane-8-carboxylic acid hydrochloride1909306-45-XSimilar spirocyclic structure but different functional groups affecting reactivity
Ethyl 6-benzyl-6-azaspiro[3.4]octane-8-carboxylate2110507-78-XEster derivative with enhanced solubility
Benzyl 8-formyl-2-oxa-6-azaspiro[3.4]octane2028341-92-XContains an oxo group altering reactivity

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